1-(4-Methylpiperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Lipophilicity LogP Oxadiazole thioethers

The compound 1-(4-Methylpiperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a 1,3,4-oxadiazole thioether containing a 4-methylpiperidine moiety linked via a thioacetyl bridge. It has a molecular formula of C₁₇H₂₁N₃O₂S, a molecular weight of 331.43 Da, an ACD/LogP of 4.60, and a topological polar surface area (TPSA) of 85 Ų.

Molecular Formula C17H21N3O2S
Molecular Weight 331.43
CAS No. 484695-10-5
Cat. No. B2614885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylpiperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
CAS484695-10-5
Molecular FormulaC17H21N3O2S
Molecular Weight331.43
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3C
InChIInChI=1S/C17H21N3O2S/c1-12-7-9-20(10-8-12)15(21)11-23-17-19-18-16(22-17)14-6-4-3-5-13(14)2/h3-6,12H,7-11H2,1-2H3
InChIKeyWVUGFVHIOVQWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylpiperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 484695-10-5): Physicochemical Baseline and Structural Classification


The compound 1-(4-Methylpiperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a 1,3,4-oxadiazole thioether containing a 4-methylpiperidine moiety linked via a thioacetyl bridge . It has a molecular formula of C₁₇H₂₁N₃O₂S, a molecular weight of 331.43 Da, an ACD/LogP of 4.60, and a topological polar surface area (TPSA) of 85 Ų . This compound belongs to a congeneric series of 5-(o-tolyl)-1,3,4-oxadiazol-2-yl thioethanone derivatives in which variation of the amine substituent at the ethanone position critically modulates lipophilicity, polar surface area, hydrogen bond acceptor count, and basicity—physicochemical determinants that directly influence solubility, permeability, and target engagement .

SAR studies requiring controlled amine substituent effects on physicochemical properties
Physicochemical profiling workflows where LogP, TPSA, and pKa are critical selection criteria
Lead optimization programs needing a balanced permeability and solubility profile

Why In-Class Substitution Fails: Functional Consequences of Amine Substituent Variation in 5-(o-Tolyl)-1,3,4-oxadiazole Thioethers


Compounds sharing the invariant 5-(o-tolyl)-1,3,4-oxadiazol-2-yl thioethanone core cannot be freely interchanged because the amine substituent determines key physicochemical properties that govern experimental and pharmacological behavior. Replacing the 4-methylpiperidine group with a dihydroquinoline or phenothiazine moiety produces a ΔLogP exceeding 0.5 units and a ΔTPSA of up to 26 Ų . Moreover, the tertiary alicyclic amine of the piperidine ring possesses a pKa of ~11.2, conferring a protonated, cationic state at physiological pH that is absent in the weakly basic aryl amine analogs (pKa ~5.0 and ~2.5, respectively) . These differences directly affect aqueous solubility, membrane permeability, protein binding, and assay compatibility, rendering generic substitution scientifically indefensible without explicit, quantitative comparative data .

Lipophilicity Amine replacement can shift logP by more than 0.5 units, altering membrane permeability and solubility balance.
Polarity (TPSA) TPSA differences over 25 Ų change passive diffusion capacity; the piperidine contributes extra polarity absent in aromatic amine analogs.
Basicity (pKa) pKa varies by more than 6 units; the target stays cationic at physiological pH, while analogs become neutral, affecting distribution and binding.
Size & Ligand Efficiency Molecular weight increases up to 100 Da in bulkier analogs reduce ligand efficiency and may impair permeability.

Quantitative Differentiation Evidence for 1-(4-Methylpiperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 484695-10-5)


Lipophilicity (LogP) Differentiation Against Dihydroquinoline and Phenothiazine Analogs

The target compound exhibits an ACD/LogP of 4.60, placing it at an intermediate lipophilicity between the dihydroquinoline analog (LogP 4.12) and the phenothiazine analog (LogP 5.97). This represents a ΔLogP of +0.48 versus the dihydroquinoline and −1.37 versus the phenothiazine .

Lipophilicity (LogP)
Predicted
4.60
vs 4.12 (dihydroquinoline) / 5.97 (phenothiazine)
Intermediate logP supports balanced permeability and solubility screening.
ACD/Labs predicted values; confirm with experimental logD.
Lipophilicity LogP Oxadiazole thioethers

Topological Polar Surface Area (TPSA) Differentiation: Impact on Permeability and Solubility

The target compound has a TPSA of 85 Ų, which is 25.77 Ų higher than both the dihydroquinoline and phenothiazine analogs (each 59.23 Ų). This difference arises from the additional nitrogen atom in the 4-methylpiperidine ring, which contributes polarity not present in the aromatic amine analogs .

TPSA
Predicted
85 Ų
vs 59.23 Ų (both aryl analogs)
Higher TPSA may reduce passive permeability but improve aqueous solubility.
Predicted; borderline value for CNS applications.
TPSA Polar surface area Membrane permeability

Amine Basicity (pKa) as a Determiner of Ionization State and Biological Handling

The conjugate acid of the 4-methylpiperidine moiety has a pKa of 11.23, meaning the target compound is >99.9% protonated (cationic) at physiological pH 7.4. In contrast, the dihydroquinoline analog (pKa ~5.0, predominantly neutral) and the phenothiazine analog (pKa ~2.5, completely neutral) cannot achieve this cationic state . This difference fundamentally alters solubility, protein binding, and cellular uptake mechanisms.

Amine Basicity (pKa)
Class-level inference
pKa ≈ 11.23
vs ~5.0 (dihydroquinoline) and ~2.5 (phenothiazine)
Cationic at pH 7.4, altering cellular uptake and lysosomal trapping potential.
Estimated values; experimental pKa verification recommended.
pKa Basicity Piperidine Ionization state

Molecular Weight and Ligand Efficiency Differentiation Against Bulky Aromatic Amine Analogs

With a molecular weight of 331.43 Da, the target compound is 34.02 Da lighter than the dihydroquinoline analog (365.45 Da) and 100.10 Da lighter than the phenothiazine analog (431.53 Da). This translates to a 10% and 30% reduction in molecular size, respectively, which improves ligand efficiency metrics and compliance with Lipinski's Rule of Five .

Molecular Weight
Calculated
331.43 Da
-34 Da vs dihydroquinoline; -100 Da vs phenothiazine
Lower MW improves ligand efficiency and lead-likeness.
Monoisotopic mass; consistent with Lipinski analysis.
Molecular weight Ligand efficiency Lipinski rules

Hydrogen Bond Acceptor Count and Its Influence on Solvation and Off-Target Binding

The target compound possesses 5 hydrogen bond acceptors, identical to the dihydroquinoline analog but one fewer than the phenothiazine analog (6 HBA). The additional acceptor in the phenothiazine arises from the endocyclic sulfur atom, which introduces a further polar interaction site .

H-Bond Acceptors
Counted
5
Same as dihydroquinoline; one fewer than phenothiazine (6)
Fewer HBA may reduce promiscuous off-target interactions.
Based on 2D structure; sulfur lone pair not counted.
H-bond acceptors Solvation Off-target pharmacology

Optimal Application Scenarios for 1-(4-Methylpiperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 484695-10-5)


Cell-Based Assays Requiring Balanced Lipophilicity and Permeability

With an intermediate LogP of 4.60—midway between the more polar dihydroquinoline (LogP 4.12) and the highly lipophilic phenothiazine (LogP 5.97)—the target compound is particularly suited for cell-based assays where excessive lipophilicity causes nonspecific binding or cytotoxicity and excessive polarity limits membrane crossing . Its TPSA of 85 Ų also suggests adequate aqueous solubility for in vitro dosing while retaining sufficient passive permeability .

In Vivo Pharmacokinetic Studies Requiring a Cationic Amine for Differential Tissue Distribution

The high basicity of the 4-methylpiperidine group (pKa ~11.23) ensures the compound is predominantly protonated at physiological pH, which can promote lysosomal accumulation and alter volume of distribution compared to neutral amine analogs . This property is valuable for probing the role of cationic species in tissue penetration, particularly in programs where basic amine-containing drugs show enhanced efficacy in certain compartments .

Structure-Activity Relationship (SAR) Campaigns Exploring Amine Substituent Effects on Target Binding

As a representative of the piperidine subclass within a congeneric 5-(o-tolyl)-1,3,4-oxadiazole thioether series, this compound serves as a critical SAR probe. Its distinct combination of TPSA (85 Ų), LogP (4.60), and pKa (~11.2) relative to aryl amine analogs (TPSA 59 Ų, LogP 4.12–5.97, pKa ~2.5–5.0) allows systematic dissection of how amine basicity and polarity contribute to target affinity and selectivity . Procurement of this specific analog is essential when the SAR hypothesis involves a cationic binding pharmacophore .

Computational Drug Design and Molecular Docking Studies

The well-defined physicochemical profile (MW 331.43 Da, LogP 4.60, TPSA 85 Ų, HBA 5) makes this compound an excellent test case for validating computational models of permeability, solubility, and target docking . Its intermediate properties provide a benchmark for scoring functions and QSAR models that aim to predict the behavior of moderately lipophilic, basic heterocycles .

Application
Selection Property
Validation Focus
Cell-based assays
Balanced lipophilicity and polarity profile
Permeability and solubility in cell models
In vivo PK studies
Cationic amine for differential distribution
Tissue distribution and lysosomal accumulation
SAR campaigns
Distinct amine basicity vs aryl analogs
Target affinity and selectivity profiling
Computational drug design
Well-defined physicochemical parameters
Benchmarking permeability and docking models
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